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Introduction
Histidine-containing dipeptides (HCDs) are a class of naturally occurring biomolecules found in

high concentrations in the excitable tissues of vertebrates, particularly skeletal muscle and the

central nervous system.[1][2] Composed of L-histidine linked to another amino acid, most

commonly β-alanine, these dipeptides, including carnosine and its methylated analogue

anserine, exhibit a remarkable range of physiological functions.[3][4] Their roles as intracellular

pH buffers, antioxidants, anti-glycating agents, and metal ion chelators have made them a

subject of intense scientific scrutiny for over a century.[5][6][7][8] This technical guide provides

a comprehensive overview of the discovery and history of HCDs, details their physiological

significance, presents quantitative data on their distribution, and outlines key experimental

protocols for their study.

Chapter 1: A Century of Discovery
The story of HCDs begins at the turn of the 20th century, a period of foundational discoveries in

biochemistry.
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In 1900, the Russian biochemist Vladimir Gulewitsch, along with his colleague S. Amiradžibi,

reported the isolation of a novel nitrogenous substance from a commercial meat extract.[1][3]

[9][10] Working in Kharkiv, they named this new compound "carnosine," derived from the Latin

'caro, carnis' meaning meat, reflecting its source.[3] This marked the first identification of what

would become the prototypical histidine-containing dipeptide.

Elucidation of Structure and First Synthesis
The precise chemical structure of carnosine remained unknown for nearly two decades. In

1918, George Barger and Frank Tutin at the Lister Institute in London successfully determined

its constitution as β-alanyl-L-histidine.[4][11][12][13] Critically, they also reported the first

chemical synthesis of carnosine, confirming its structure and making the compound available

for further physiological study.[11][12][13]

The Identification of Anserine and Other Analogs
Following the discovery of carnosine, related dipeptides were identified. Anserine (β-alanyl-N-

methyl-L-histidine), a methylated derivative of carnosine, was later isolated.[9][14] This

discovery revealed that carnosine was the parent compound of a family of related molecules.

Another significant HCD, homocarnosine (γ-aminobutyryl-L-histidine), is found predominantly in

the central nervous system.[15][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8300828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10300694/
http://2.mol.bio.msu.ru/biokhimiya/contents/v65/pdf/bcm_0749.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7998783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10300694/
https://www.jstage.jst.go.jp/article/brte/26/3/26_147/_article
https://pubmed.ncbi.nlm.nih.gov/16742772/
https://portlandpress.com/biochemj/article/12/4/402/2239/Carnosine-Constitution-and-Synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1258833/
https://pubmed.ncbi.nlm.nih.gov/16742772/
https://portlandpress.com/biochemj/article/12/4/402/2239/Carnosine-Constitution-and-Synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1258833/
http://2.mol.bio.msu.ru/biokhimiya/contents/v65/pdf/bcm_0749.pdf
https://www.researchgate.net/publication/330217011_An_update_on_carnosine_and_anserine_research
https://www.semanticscholar.org/paper/Carnosine-and-related-substances-in-animal-tissues.-Crush/64e7d3bac11e5fba0a26f1ff4ec6e0bc5f4ae7f5
https://www.biorxiv.org/content/10.1101/2023.02.16.528841v2.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Timeline of Key Discoveries
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(Barger & Tutin)
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1938
Buffering Role Proposed

(Bate Smith)

1953
First Functional Response

(Severin)
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Caption: A timeline of the foundational discoveries in the history of histidine-containing

dipeptides.

Chapter 2: Elucidating the Multifaceted
Physiological Roles
Early research focused on the high concentrations of HCDs in muscle, leading to the first

hypotheses about their function.

Intracellular pH Buffering
In 1938, Bate Smith noted that the pKa values of the imidazole ring in carnosine (pKa ≈ 6.9)

and anserine (pKa ≈ 7.1) are ideally suited for buffering pH changes within the physiological

range of skeletal muscle.[9] During intense anaerobic exercise, the production of lactic acid can
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cause a dramatic drop in intracellular pH, leading to fatigue. HCDs act as a crucial non-

bicarbonate buffer system, absorbing excess protons and thereby delaying the onset of

muscular fatigue.[6][8][17] It has been demonstrated that these dipeptides can account for up

to 40% of the buffering capacity in fast-twitch muscle fibers.[9]

Antioxidant and Anti-Glycation Activity
A significant body of research has established HCDs as potent antioxidants and anti-glycating

agents, protecting cells from damage induced by oxidative stress and reactive carbonyl species

(RCS).[5][18][19]

Direct Mechanisms:

ROS Scavenging: Carnosine can directly quench reactive oxygen species (ROS) such as

singlet oxygen and peroxyl radicals.[18]

Metal Ion Chelation: By chelating transition metals like copper (Cu²⁺) and iron (Fe²⁺),

carnosine prevents them from participating in Fenton reactions, which generate highly

reactive hydroxyl radicals.[5]

Carbonyl Quenching: Carnosine reacts with and detoxifies RCS like methylglyoxal and 4-

hydroxynonenal, which are byproducts of glucose and lipid oxidation.[18] This action

prevents the formation of Advanced Glycation End-products (AGEs), which are implicated in

aging and diabetic complications.[18][19][20]

Indirect Mechanisms:

Nrf2 Pathway Activation: Carnosine has been shown to activate the Nrf2 (Nuclear factor

erythroid 2-related factor 2) signaling pathway.[5][20][21] Under normal conditions, Nrf2 is

bound to Keap1 and targeted for degradation. In the presence of oxidative stress (or

activators like carnosine), Nrf2 translocates to the nucleus, binds to Antioxidant Response

Elements (AREs), and initiates the transcription of a suite of protective genes, including

those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase

(SOD).[5][21][22]
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Caption: Carnosine activates the Nrf2 pathway, leading to the expression of antioxidant

enzymes.

Chapter 3: Quantitative Distribution of HCDs
The concentration of HCDs varies significantly across different tissues and animal species,

reflecting their diverse physiological demands.[16][23] Skeletal muscle and the central nervous

system consistently show the highest concentrations.[3][16][24]

Table 1: HCD Concentration in Tissues of Different
Species (µmol/kg wet tissue)
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Tissue Human Rat Mouse Chicken

Skeletal Muscle

(Fast-Twitch)

5,000 - 8,000

(Carnosine)[25]

~11,000

(Anserine)[16]

~12,000

(Anserine)[16]

High (Anserine)

[15]

Skeletal Muscle

(Slow-Twitch)

2,500 - 4,000

(Carnosine)[25]

Lower than fast-

twitch

Lower than fast-

twitch

Lower than fast-

twitch

Heart Low[16][23]
~100

(Carnosine)[16]

~150

(Carnosine)[16]
N/A

Brain (Cortex)

~100

(Homocarnosine)

[16]

~300

(Homocarnosine)

[16]

~300

(Homocarnosine)

[16]

N/A

Olfactory Bulb N/A
~1,100

(Carnosine)[16]

~1,200

(Carnosine)[26]
N/A

Note: Values are approximate and can vary based on diet, age, and analytical method. "N/A"

indicates data not readily available from the search results. Carnosine is the primary HCD in

humans, while anserine is often dominant in many other mammals and birds.[14][25]

Chapter 4: Key Experimental Methodologies
The study of HCDs relies on robust analytical techniques for their synthesis, extraction, and

functional characterization.

Protocol 4.1: Chemical Synthesis of Carnosine
The foundational method described by Barger and Tutin in 1918 laid the groundwork for

carnosine synthesis.[11][12] Modern solid-phase peptide synthesis is now standard, but the

classical approach involves:

Protection of Histidine: The amino and carboxyl groups of L-histidine that are not involved in

the peptide bond formation are protected using appropriate chemical groups.

Activation of β-Alanine: The carboxyl group of β-alanine is activated to facilitate the formation

of the peptide bond.
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Coupling: The activated β-alanine is reacted with the protected L-histidine to form the

dipeptide backbone.

Deprotection: The protecting groups are removed from the dipeptide to yield pure carnosine.

Purification: The final product is purified, typically using recrystallization or chromatography.

Protocol 4.2: Extraction and Quantification from Tissues
via UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry

(UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of HCDs in

biological samples.[16][23][27][28]

General Workflow for HCD Quantification

1. Tissue Homogenization
(e.g., in acidified water)

2. Deproteinization
(e.g., with acetonitrile or perchloric acid)

3. Centrifugation
(to pellet proteins)

4. Supernatant Collection

5. UHPLC Separation
(e.g., HILIC column)

6. Mass Spectrometry
(Ionization - ESI+)

7. MS/MS Detection
(MRM mode for specific transitions)

8. Quantification
(vs. stable isotope-labeled standards)
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Caption: A typical experimental workflow for the quantification of HCDs in biological tissues.

Methodology:

Sample Preparation: A known weight of frozen tissue is homogenized in an acidic solution

(e.g., water with 0.1% formic acid) to extract the dipeptides.

Deproteinization: A protein precipitant, such as acetonitrile, is added to the homogenate to

remove larger proteins which can interfere with the analysis.

Clarification: The sample is centrifuged at high speed, and the resulting supernatant

containing the HCDs is collected.[27]

Chromatographic Separation: The extract is injected into a UHPLC system, often equipped

with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which separates

carnosine, anserine, and other analogs based on their polarity.[27]

Mass Spectrometric Detection: The separated compounds are ionized (typically via

electrospray ionization, ESI) and enter the mass spectrometer. Quantification is achieved

using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion

transitions for each HCD are monitored, providing high specificity and sensitivity.[25][27][28]

Limits of detection can be in the low ng/g range.[27][28]

Protocol 4.3: Assay for Antioxidant Activity (DPPH
Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the direct

radical-scavenging ability of compounds like carnosine.[29]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an

antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the

solution's color fades. The change in absorbance is proportional to the radical-scavenging

activity.

Procedure:

A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.
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Varying concentrations of the test compound (carnosine) are added to the DPPH solution.

The mixture is incubated in the dark for a set period (e.g., 30 minutes).

The absorbance of the solution is measured at a specific wavelength (~517 nm) using a

spectrophotometer.

A known antioxidant, like Vitamin C, is used as a positive control.[29]

Calculation: The percentage of DPPH radical scavenging is calculated using the formula:

[(Abs_control - Abs_sample) / Abs_control] * 100.

Conclusion
From their initial discovery in meat extract over 120 years ago, histidine-containing dipeptides

have evolved from biochemical curiosities to key players in cellular homeostasis. The

pioneering work of Gulewitsch, Barger, and Tutin paved the way for decades of research that

has uncovered their critical roles in pH buffering, antioxidant defense, and anti-glycation. For

professionals in research and drug development, HCDs represent promising therapeutic

agents and targets. Their natural origin, safety profile, and multifaceted mechanisms of action

make them compelling candidates for addressing conditions associated with oxidative stress,

inflammation, and aging, such as metabolic and neurodegenerative diseases.[7][10][18] The

continued application of advanced analytical techniques will undoubtedly reveal further

complexities in their metabolism and function, opening new avenues for clinical intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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